

# Spectroscopic Analysis of N-(2-ethylhexyl)-2-phenoxyacetamide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *N*-(2-ethylhexyl)-2-phenoxyacetamide

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## Executive Summary

**N-(2-ethylhexyl)-2-phenoxyacetamide** (C<sub>16</sub>H<sub>25</sub>NO<sub>2</sub>) is a versatile organic molecule featuring a unique combination of an aromatic ether, an acetamide linker, and a highly branched aliphatic chain. Molecules containing the phenoxyacetamide moiety are of significant interest in medicinal chemistry and agrochemicals due to their diverse pharmacological and insecticidal activities[1][2]. Simultaneously, the incorporation of the 2-ethylhexyl group imparts high lipophilicity and alters the physical state of the compound, often rendering it a viscous liquid or low-melting solid[3].

This technical guide provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, IR, and MS) of **N-(2-ethylhexyl)-2-phenoxyacetamide**. By deconstructing the causality behind the observed spectral phenomena, this whitepaper serves as a self-validating framework for researchers engaged in the synthesis, structural elucidation, and quality control of complex amide derivatives.

## Structural Deconstruction & Mechanistic Basis

To accurately interpret the spectroscopic data, the molecule must be divided into three distinct micro-environments, each exerting specific electronic and steric effects:

- The Phenoxy Group (Ph-O-): The strongly electronegative oxygen atom withdraws electron density via the inductive effect (-I) while donating electron density into the aromatic ring via resonance (+R). This dual behavior heavily influences the chemical shifts of the aromatic protons and the adjacent methylene bridge[4].
- The Acetamide Linker (-CH<sub>2</sub>-CO-NH-): The amide bond exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl  $\pi$  antibonding orbital. This restricts rotation and lowers the carbonyl stretching frequency in IR spectroscopy[5].
- The 2-Ethylhexyl Chain (-CH<sub>2</sub>-CH(CH<sub>2</sub>CH<sub>3</sub>)-(CH<sub>2</sub>)<sub>3</sub>-CH<sub>3</sub>): The presence of a chiral center at the C2 position of the alkyl chain breaks the local symmetry. This stereocenter renders the adjacent N-CH<sub>2</sub> protons diastereotopic, meaning they exist in different magnetic environments and will couple both with each other and with the adjacent methine proton, often appearing as a complex multiplet rather than a simple doublet or triplet[3][6].

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Analysis

In a non-polar, weakly interacting solvent like CDCl<sub>3</sub>, the <sup>1</sup>H NMR spectrum provides a clear map of the molecule's distinct regions[7].

- Aromatic Region ( $\delta$  6.90–7.35 ppm): The five protons of the mono-substituted phenoxy ring split into a characteristic multiplet pattern. The ortho and para protons are shielded by the +R effect of the ether oxygen, appearing upfield relative to the meta protons.
- Amide Proton ( $\delta$  ~6.65 ppm): The N-H proton appears as a broad singlet. Its chemical shift is highly concentration- and temperature-dependent due to intermolecular hydrogen bonding[8].

- Ether Methylene ( $\delta \sim 4.50$  ppm): The  $-\text{O}-\text{CH}_2-\text{CO}-$  protons are heavily deshielded by both the adjacent ether oxygen and the carbonyl group, appearing as a sharp singlet[9][10].
- Aliphatic Region ( $\delta 0.85\text{--}3.30$  ppm): The N-CH<sub>2</sub> protons ( $\delta \sim 3.25$  ppm) couple with the N-H proton and the adjacent chiral methine (CH) proton. The extensive branching of the 2-ethylhexyl group results in overlapping multiplets for the methylene envelope ( $\delta 1.20\text{--}1.40$  ppm) and two distinct, overlapping triplets for the terminal methyl groups ( $\delta 0.85\text{--}0.95$  ppm) [3][8].

## <sup>13</sup>C NMR Analysis

The <sup>13</sup>C NMR spectrum confirms the carbon skeleton, with the carbonyl carbon appearing at  $\delta \sim 168$  ppm, typical for secondary amides[11]. The aromatic ipso-carbon attached to the oxygen is heavily deshielded ( $\delta \sim 157$  ppm). The aliphatic region displays distinct peaks for the branched 2-ethylhexyl chain, reflecting the lack of symmetry[3].

## Table 1: Summarized NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz / 100 MHz)

Moiety	<sup>1</sup> H Chemical Shift ( $\delta$ , ppm)	Multiplicity & Integration	<sup>13</sup> C Chemical Shift ( $\delta$ , ppm)	Assignment / Causality
Carbonyl	-	-	168.2	C=O (Deshielded by electronegative O and N)
Phenoxy (Ar)	7.28 - 7.33	m, 2H	129.8	meta-Ar (Unaffected by +R effect of oxygen)
Phenoxy (Ar)	6.98 - 7.04	m, 1H	122.0	para-Ar (Shielded by +R effect of oxygen)
Phenoxy (Ar)	6.92 - 6.96	m, 2H	114.8	ortho-Ar (Shielded by +R effect of oxygen)
Phenoxy (Ar-O)	-	-	157.1	ipso-Ar (Directly attached to electronegative O)
Ether Bridge	4.50	s, 2H	67.5	O-CH <sub>2</sub> (Deshielded by adjacent O and C=O)
Amide N-H	6.65	br s, 1H	-	N-H (Broadened by quadrupolar relaxation of <sup>14</sup> N)
Aliphatic N-CH <sub>2</sub>	3.25	m, 2H	42.5	N-CH <sub>2</sub> (Diastereotopic protons due to adjacent chiral center)

Aliphatic CH	1.45	m, 1H	39.2	CH (Branching point of 2-ethylhexyl group)
Aliphatic CH <sub>2</sub>	1.20 - 1.40	m, 8H	30.8, 28.9, 24.2, 23.0	Alkyl chain methylenes
Aliphatic CH <sub>3</sub>	0.85 - 0.95	m, 6H	14.1, 10.8	Terminal methyls (Main chain and ethyl branch)

## Infrared (IR) Spectroscopy

Because the branched 2-ethylhexyl group disrupts crystal packing, the compound is typically analyzed neat using Attenuated Total Reflectance (ATR) FTIR. This method prevents the moisture absorption artifacts common in KBr pellet preparations[12].

### Table 2: Key Vibrational Modes (ATR-FTIR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Mechanistic Explanation
3290	Medium, Broad	N-H Stretch	Broadened by intermolecular hydrogen bonding[5].
2958, 2925, 2855	Strong, Sharp	C-H Stretch (Aliphatic)	High intensity due to the massive 2-ethylhexyl hydrocarbon chain.
1660	Strong	C=O Stretch (Amide I)	Lower than a standard ketone (~1715 cm <sup>-1</sup> ) due to resonance with the nitrogen lone pair[5][10].
1535	Strong	N-H Bend (Amide II)	Coupled with C-N stretching; characteristic of secondary amides.
1600, 1495	Medium	C=C Stretch (Aromatic)	Ring skeletal vibrations of the phenoxy group.
1240, 1060	Strong	C-O-C Stretch	Asymmetric and symmetric stretching of the aryl ether linkage[4].
755, 690	Strong	C-H Out-of-Plane Bend	Confirms a mono-substituted benzene ring.

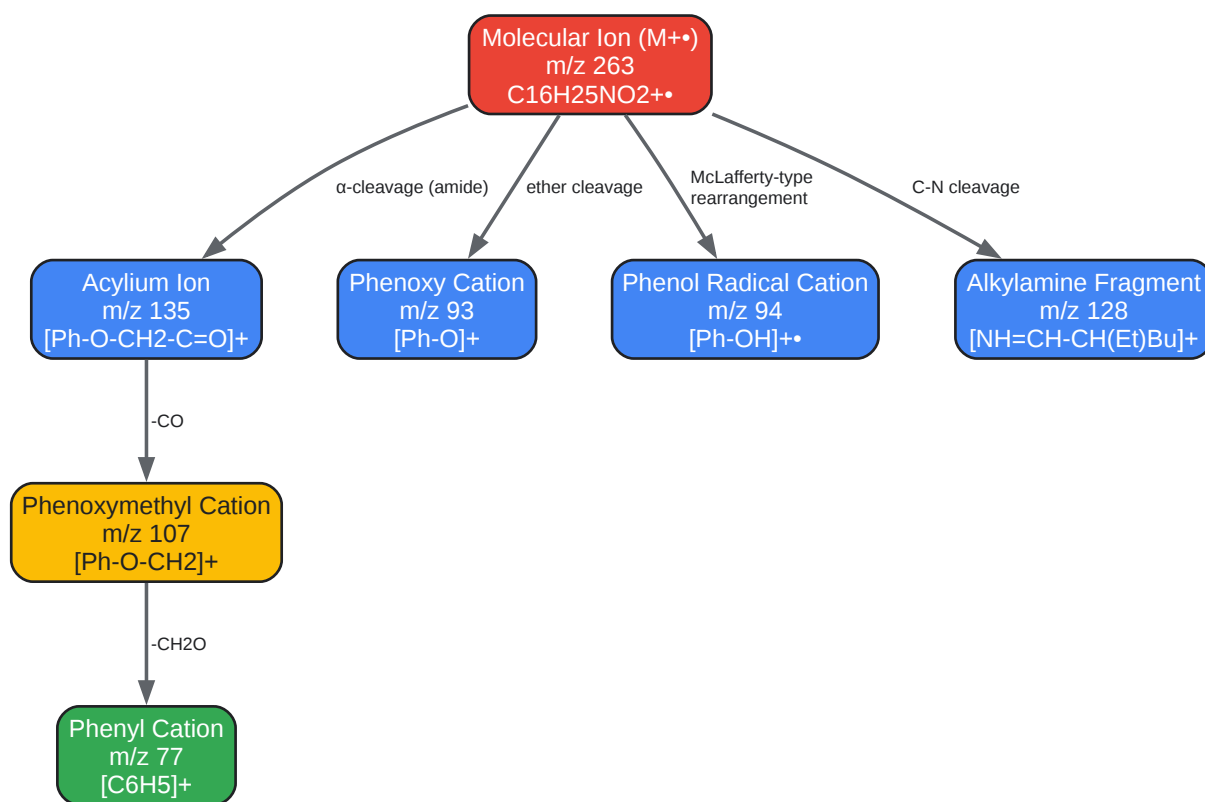
## Mass Spectrometry (MS)

Electron Ionization (EI) at 70 eV provides hard fragmentation, yielding a reproducible structural fingerprint. The molecular ion (M<sup>+•</sup>) is observed at m/z 263. The fragmentation is driven by the

relative stabilities of the resulting cations and radicals, primarily cleaving at the ether and amide bonds[4][11].

## Fragmentation Workflow

The dominant pathways involve  $\alpha$  -cleavage adjacent to the carbonyl and inductive cleavage of the ether bond.



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Caption: Primary EI-MS fragmentation pathways of **N-(2-ethylhexyl)-2-phenoxyacetamide** at 70 eV.

## Experimental Protocols

To ensure self-validating and reproducible results, the following workflow details the synthesis and subsequent spectroscopic sample preparation.

### Step 1: Synthesis via Amide Coupling

- Activation: Dissolve 1.0 equivalent of phenoxyacetyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere[4][7].
- Coupling: Cool the solution to 0 °C using an ice bath. Dropwise, add a mixture of 1.0 equivalent of 2-ethylhexylamine and 1.2 equivalents of triethylamine (acting as an HCl scavenger) dissolved in DCM[7].
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate, 3:1).
- Work-up: Quench with saturated aqueous NaHCO<sub>3</sub>. Extract the organic layer, wash sequentially with 1M HCl and brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo to yield the crude product[4].
- Purification: Purify via silica gel column chromatography to obtain the pure compound as a viscous, pale-yellow liquid.

### Step 2: Spectroscopic Sample Preparation

- NMR Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube. Ensure the solution is free of particulate matter to maintain magnetic field homogeneity[3][8].
- IR Preparation: Clean the diamond crystal of the ATR-FTIR spectrometer with isopropanol and establish a background spectrum. Apply a single drop of the neat liquid sample directly onto the crystal. Apply the pressure anvil to ensure uniform contact.

- MS Preparation: Dilute the sample to a concentration of 10 µg/mL in LC-MS grade methanol. Inject 1 µL into the GC-MS system operating in EI mode (70 eV), using a standard non-polar capillary column (e.g., HP-5MS) with a helium carrier gas flow of 1.0 mL/min.

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